molecular formula C8H7BrN2O3 B14823902 3-Bromo-5-cyclopropoxy-4-nitropyridine

3-Bromo-5-cyclopropoxy-4-nitropyridine

Cat. No.: B14823902
M. Wt: 259.06 g/mol
InChI Key: JVODPFZUVYLKTK-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxy-4-nitropyridine is a brominated pyridine derivative featuring a nitro group at position 4, a cyclopropoxy substituent at position 5, and bromine at position 3. Pyridine derivatives with bromine and nitro groups are pivotal intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), agrochemicals, and drug discovery due to their tunable electronic and steric properties .

Properties

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-4-nitropyridine

InChI

InChI=1S/C8H7BrN2O3/c9-6-3-10-4-7(8(6)11(12)13)14-5-1-2-5/h3-5H,1-2H2

InChI Key

JVODPFZUVYLKTK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 3-bromo-5-cyclopropoxypyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 4-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yields.

Industrial Production Methods

Industrial production of 3-Bromo-5-cyclopropoxy-4-nitropyridine may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxy-4-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.

    Reduction: 3-Bromo-5-cyclopropoxy-4-aminopyridine.

    Oxidation: 3-Bromo-5-cyclopropoxy-4-pyridinecarboxaldehyde.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-4-nitropyridine in biological systems is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through its nitro and bromine substituents. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological macromolecules .

Comparison with Similar Compounds

Table 1: Comparison of Brominated Nitropyridine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound C₈H₇BrN₂O₃ 259.03 Br (3), cyclopropoxy (5), NO₂ (4) High steric hindrance; potential precursor for strained macrocycles or bioactive molecules .
3-Bromo-2-ethoxy-5-nitropyridine C₇H₇BrN₂O₃ 247.05 Br (3), ethoxy (2), NO₂ (5) Ethoxy’s electron-donating resonance stabilizes intermediates in palladium-catalyzed couplings .
3-Bromo-4-methyl-5-nitropyridin-2-amine C₆H₆BrN₃O₂ 232.03 Br (3), methyl (4), NO₂ (5), NH₂ (2) Amine enables nucleophilic substitutions; used in antitumor agent synthesis .

Substituent Effects on Reactivity and Stability

  • Cyclopropoxy vs. Cyclopropane’s angle strain may also elevate reactivity in ring-opening reactions .
  • Nitro Group Position: In this compound, the nitro group at position 4 withdraws electron density para to the bromine, polarizing the ring and directing incoming nucleophiles to specific positions. By contrast, nitro at position 5 (as in 3-Bromo-2-ethoxy-5-nitropyridine) alters conjugation patterns, affecting redox potentials .
  • Amine vs. Nitro : The amine group in 3-Bromo-4-methyl-5-nitropyridin-2-amine donates electrons via resonance, opposing the nitro group’s electron-withdrawing effect. This duality enables dual reactivity (e.g., amination followed by nitro reduction) in multi-step syntheses .

Electronic Structure and Computational Insights

Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functional or the Lee-Yang-Parr correlation functional , can model substituent effects on electron distribution. For example:

  • The cyclopropoxy group’s electron-donating resonance may counteract nitro’s electron withdrawal, moderating the pyridine ring’s overall electrophilicity.
  • Methyl groups (e.g., in 3-Bromo-4-methyl-5-nitropyridin-2-amine) exert inductive electron donation, further localizing electron density near the bromine for selective cross-coupling .

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